Iotalamic acid

Description

Iothalamic acid is an iodine containing organic anion used as a diagnostic contrast agent.

Iothalamic acid is a Radiographic Contrast Agent. The mechanism of action of iothalamic acid is as a X-Ray Contrast Activity.

Iothalamic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, iothalamic acid blocks x-ray and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures.

IOTHALAMIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962. This drug has a black box warning from the FDA.

A contrast medium in diagnostic radiology with properties similar to those of diatrizoic acid. It is used primarily as its sodium and meglumine (IOTHALAMATE MEGLUMINE) salts.

See also: Iohexol (related); Iopamidol (related); Ioxaglic Acid (related) ... View More ...

Propriétés

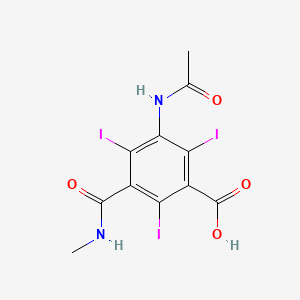

IUPAC Name |

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-20-3 (mono-hydrochloride salt) | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023164 | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2276-90-6 | |

| Record name | Iothalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iothalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IOTHALAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Iotalamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iotalamic acid, a widely used iodinated contrast agent. It details the core manufacturing pathway, offers insights into potential impurities, and presents detailed experimental protocols for key synthetic steps. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of pharmaceutical agents.

Introduction

This compound, chemically known as 5-acetamido-N-methyl-2,4,6-triiodoisophthalamic acid, is an ionic, high-osmolar contrast agent used in various radiological examinations, including angiography and urography.[1] Its efficacy in opacifying blood vessels and the urinary tract relies on the high atomic number of the three iodine atoms in its structure, which effectively absorb X-rays. A thorough understanding of its synthesis and the potential for impurity formation is critical for ensuring its safety and efficacy as a pharmaceutical product.

Core Synthesis Pathway

The most common and industrially applicable synthesis of this compound commences with 5-nitroisophthalic acid monomethyl ester.[2] The pathway involves a four-step reaction sequence: amidation, catalytic reduction of the nitro group, tri-iodination of the aromatic ring, and finally, acetylation of the amino group.[2]

Synthesis Scheme

The overall synthetic route is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound, based on established patent literature.[2]

Step 1: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester

-

Reaction: Conversion of the carboxylic acid group of 5-nitroisophthalic acid monomethyl ester to an N-methyl amide.

-

Reagents and Conditions:

-

Starting Material: 5-Nitroisophthalic acid monomethyl ester

-

Reagent: 40% aqueous methylamine solution

-

Solvent: Water

-

Temperature: Room temperature

-

Reaction Time: Not explicitly stated, but typically proceeds to completion at room temperature.

-

-

Procedure: To a solution of 5-nitroisophthalic acid monomethyl ester, an aqueous solution of methylamine is added. The reaction mixture is stirred at room temperature. The product, 5-nitro-N-methylisophthalamic acid methyl ester, is then carried forward to the next step, often without intermediate purification.[2]

Step 2: Catalytic Reduction

-

Reaction: Reduction of the nitro group to a primary amine.

-

Reagents and Conditions:

-

Starting Material: 5-Nitro-N-methylisophthalamic acid methyl ester

-

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Reagent: Hydrogen gas (H₂)

-

Solvent: Aqueous solution from the previous step

-

Temperature: 75°C

-

Pressure: Normal pressure

-

Reaction Time: Approximately 10 hours

-

-

Procedure: The aqueous solution containing 5-nitro-N-methylisophthalamic acid methyl ester is charged into a reaction vessel with a 5% Pd/C catalyst. The mixture is heated to 75°C under a hydrogen atmosphere at normal pressure and stirred for about 10 hours.[2] After the reaction is complete, the catalyst is removed by filtration. The filtrate containing 5-amino-N-methylisophthalamic acid is then acidified with concentrated hydrochloric acid to a pH of 1.[2]

Step 3: Iodination

-

Reaction: Electrophilic substitution of three hydrogen atoms on the aromatic ring with iodine.

-

Reagents and Conditions:

-

Starting Material: 5-Amino-N-methylisophthalamic acid

-

Reagent: Iodine monochloride (ICl) solution

-

Solvent: Aqueous solution from the previous step, containing sodium chloride

-

Temperature: Initially 60°C, then raised to 70-90°C

-

Reaction Time: 1-3 hours

-

-

Procedure: The aqueous solution of 5-amino-N-methylisophthalamic acid is warmed to 60°C. A solution of iodine monochloride in 2 mol/L aqueous sodium chloride is added. The reaction temperature is then increased to 70-90°C and maintained for 1-3 hours.[2] Upon completion, the mixture is cooled to 15°C, and the precipitated product, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, is collected by filtration, washed with distilled water, and dried.[2]

Step 4: Acetylation

-

Reaction: Acetylation of the primary amino group to form an acetamido group.

-

Reagents and Conditions:

-

Starting Material: 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid

-

Reagent: Acetic anhydride

-

Catalyst: Sulfuric acid

-

Temperature: 80°C

-

Reaction Time: 4 hours

-

-

Procedure: To a suspension of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in acetic anhydride, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to 80°C and stirred for 4 hours.[2] After the reaction, excess acetic anhydride is removed under reduced pressure. The residue is dissolved in methanol, and water is added, followed by the addition of a 5 mol/L sodium hydroxide solution. The mixture is stirred, and then the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the final product, this compound.[2] The product is collected by filtration, washed with distilled water, and dried.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound. It is important to note that these yields are based on patent literature and may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| Iodination | 5-Amino-N-methylisophthalamic Acid | 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid | 84.7 | [2] |

| Acetylation | 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid | This compound | 89.6 | [2] |

Impurities in this compound

The control of impurities is a critical aspect of pharmaceutical manufacturing. Impurities in this compound can arise from starting materials, intermediates, side reactions, or degradation of the final product. While specific literature detailing all potential impurities is scarce, a theoretical analysis of the synthesis process allows for the prediction of likely process-related impurities.

Potential Process-Related Impurities

The following diagram illustrates the potential formation pathways of key impurities during the synthesis of this compound.

-

Under-iodinated Species: Incomplete iodination can lead to the presence of mono- and di-iodinated species of 5-amino-N-methylisophthalamic acid. These impurities would have a lower molecular weight and different chromatographic behavior compared to the fully tri-iodinated intermediate.

-

Unreacted Intermediates: The presence of unreacted 5-amino-2,4,6-triiodo-N-methylisophthalamic acid can occur if the acetylation step does not go to completion. This impurity is a primary aromatic amine and can be detected by specific analytical tests.[3]

-

Over-acetylation: While less common, side reactions could potentially lead to over-acetylation, for instance, at the amide nitrogen, although this is sterically hindered.

-

Degradation Products: this compound, like many organic molecules, can be susceptible to degradation under harsh conditions of heat, light, or extreme pH. A potential degradation pathway is de-iodination, where one or more iodine atoms are removed from the aromatic ring.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its related impurities. A stability-indicating HPLC method should be developed and validated to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products. Key aspects of such a method include:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance (e.g., around 240 nm) is commonly used.

Conclusion

The synthesis of this compound is a well-established process that requires careful control of reaction conditions to ensure high purity and yield. Understanding the potential for impurity formation at each stage of the synthesis is paramount for the development of a robust manufacturing process and for ensuring the safety and efficacy of the final drug product. This guide provides a detailed overview of the synthetic pathway and a framework for considering potential impurities, serving as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

- 1. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 3. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Iotalamic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Iotalamic acid, a well-established radiographic contrast agent. The information presented herein is intended to support research and development activities by providing essential data on its identity, purity, and physicochemical characteristics. This document includes tabulated quantitative data for easy reference, detailed experimental protocols for key analytical procedures, and workflow diagrams to visually represent these methodologies.

Chemical and Physical Properties

This compound, also known as iothalamic acid, is an iodinated organic compound that is opaque to X-rays.[1][2][3] Its ability to attenuate X-rays makes it a valuable tool in medical imaging.[4] The following tables summarize its key chemical and physical properties.

General and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [1] |

| Synonyms | Iothalamic acid, 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid | [2] |

| CAS Number | 2276-90-6 | [1] |

| Molecular Formula | C₁₁H₉I₃N₂O₄ | [1][2] |

| Molecular Weight | 613.91 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [5] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 162-163 °C | [2] |

| pKa (Strongest Acidic) | 2.13 (predicted) | |

| Water Solubility | 0.123 mg/mL (predicted) | |

| LogP | 2.27 (predicted) | |

| Topological Polar Surface Area | 95.5 Ų | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Experimental Protocols

This section details the methodologies for key experiments to identify and quantify this compound, as well as to determine its solubility.

Identification Tests

Objective: To confirm the identity of this compound by comparing its infrared (IR) spectrum with that of a reference standard.

Methodology:

-

Dry a sample of this compound under the conditions specified for the corresponding reference standard.

-

Prepare a potassium bromide (KBr) disk of the dried sample.

-

Record the IR spectrum over the range of approximately 3800 cm⁻¹ to 650 cm⁻¹.

-

The IR absorption spectrum of the sample should exhibit maxima at the same wavelengths as a similar preparation of the USP this compound Reference Standard.[6]

Objective: To qualitatively identify the presence of iodine in the this compound molecule.

Methodology:

-

Place approximately 0.1 g of this compound in a suitable container.

-

Heat the sample over a flame.

-

Observation: The evolution of a purple gas (iodine vapor) indicates a positive result.[7]

Assay - Potentiometric Titration

Objective: To determine the purity of this compound by titrating the iodide released after reduction.

Methodology:

-

Accurately weigh approximately 0.5 g of this compound.

-

Dissolve the sample in 40 mL of a suitable sodium hydroxide solution in a saponification flask.

-

Add 1 g of zinc powder to the solution.

-

Boil the mixture for 30 minutes under a reflux condenser.

-

After cooling, filter the solution.

-

Wash the flask and the filter paper with 50 mL of water, combining the washings with the filtrate.

-

To the combined solution, add 5 mL of acetic acid (100%).

-

Titrate the resulting solution with 0.1 mol/L silver nitrate VS, determining the endpoint by potentiometric titration.[7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Methodology:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of varying pH) in a flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used.

-

Analyze the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a sample, for instance, in biological fluids for pharmacokinetic studies.

Methodology:

-

Chromatographic System:

-

Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in deionized water, pH 2.2) and an organic phase (e.g., methanol).

-

Flow Rate: 1 mL/min.

-

Detector: UV detector at a wavelength of 254 nm.

-

-

Sample Preparation (for plasma or urine):

-

Precipitate proteins in the sample, for example, by adding a suitable organic solvent.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Inject a specific volume of the supernatant into the HPLC system.

-

-

Quantification:

-

Prepare a series of calibration standards of known this compound concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.[8]

-

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound USP Reference Standard Pure Quality, Affordable Price [nacchemical.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 相关内容暂不可用 [sigmaaldrich.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. researchgate.net [researchgate.net]

Mechanism of Action of Iotalamic Acid as an X-ray Contrast Agent: An In-depth Technical Guide

Introduction

Iotalamic acid, and its salt formulations (iotalamate meglumine and iotalamate sodium), is a tri-iodinated benzoic acid derivative that serves as a foundational X-ray contrast agent. Its primary application lies in enhancing the visibility of vascular structures and the urinary system during diagnostic imaging procedures. The fundamental principle behind its efficacy is the high atomic number and electron density of the covalently bound iodine atoms, which effectively attenuate X-rays, thereby creating a contrast in the resulting image. This guide provides a comprehensive overview of the mechanism of action, physicochemical properties, pharmacokinetics, and relevant experimental methodologies associated with this compound for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties and their Impact on Function

The efficacy and safety profile of an iodinated contrast agent are intrinsically linked to its physicochemical properties. This compound is a small, water-soluble molecule that is designed to be biologically inert. Key quantitative parameters are summarized in the table below.

| Property | Iotalamate Meglumine 60% | Iotalamate Sodium 66.8% | Notes |

| Iodine Content (mg/mL) | 282 | 400 | The high concentration of iodine is directly responsible for the degree of X-ray attenuation and resulting contrast enhancement. |

| Osmolality (mOsm/kg) | 1510 | 2100 | As a high-osmolality contrast medium (HOCM), this property is a significant contributor to osmotic diuresis and is associated with certain adverse effects, such as pain and endothelial damage. |

| Viscosity (cP at 25°C) | 4.3 | 4.9 | Viscosity influences the ease of injection and the flow dynamics within blood vessels. |

| Sodium Content (mg/mL) | < 0.1 | 105 | The sodium content can be clinically relevant for patients on sodium-restricted diets or those with certain cardiovascular conditions. |

Mechanism of Action: From Administration to Image Contrast

The primary mechanism of action of this compound is the physical process of X-ray attenuation. Following intravenous administration, iotalamate distributes throughout the extracellular fluid compartment. It does not significantly cross cellular membranes or the blood-brain barrier in normal conditions. The high concentration of iodine in the blood vessels or urinary tract results in greater absorption of X-rays compared to the surrounding tissues, producing a clear and detailed image.

Figure 1: Logical workflow of this compound's mechanism of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination, with minimal metabolic alteration.

-

Absorption: Following intravascular administration, the agent is immediately available in the systemic circulation.

-

Distribution: Iotalamate exhibits very low binding to plasma proteins, typically less than 2%. This minimal protein binding ensures that the majority of the administered dose is freely available for filtration by the kidneys. It primarily distributes in the extracellular fluid.

-

Metabolism: this compound is not metabolized and is excreted from the body unchanged.

-

Excretion: The primary route of elimination is via glomerular filtration in the kidneys. In patients with normal renal function, the elimination half-life is approximately 1.5 hours. This rapid renal clearance is a desirable characteristic for a diagnostic agent.

Figure 2: Pharmacokinetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for evaluating iodinated contrast agents are extensive. Below are summarized methodologies for key characterization experiments.

1. Determination of Radiopacity (X-ray Attenuation)

-

Objective: To quantify the X-ray attenuating properties of this compound solutions.

-

Methodology:

-

Prepare a series of dilutions of the this compound formulation in a physiologically compatible buffer (e.g., phosphate-buffered saline).

-

Place the solutions in sample holders of a defined path length (e.g., cuvettes).

-

Expose the samples to a calibrated X-ray source with a spectrum relevant to diagnostic imaging (e.g., 70-120 kVp).

-

Measure the intensity of the X-ray beam before and after passing through the sample using a suitable detector (e.g., an ionization chamber or a digital detector array).

-

Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx), where I is the transmitted intensity, I₀ is the initial intensity, and x is the path length.

-

Plot the attenuation coefficient as a function of iodine concentration.

-

2. In Vivo Pharmacokinetic Analysis in a Preclinical Model (e.g., Rabbit)

-

Objective: To determine the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of this compound.

-

Methodology:

-

Administer a single intravenous bolus of a defined dose of this compound to the animal model.

-

Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) via an indwelling catheter.

-

Process the blood samples to obtain plasma.

-

Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Plot the plasma concentration versus time data.

-

Apply non-compartmental or compartmental analysis to the concentration-time data to calculate pharmacokinetic parameters.

-

Figure 3: General experimental workflow for preclinical pharmacokinetic studies.

Adverse Effects and Potential Signaling Pathways

Adverse reactions to this compound can be broadly categorized as chemotoxic (dose-dependent) and idiosyncratic (dose-independent, pseudo-allergic).

-

Chemotoxic Effects: These are primarily related to the high osmolality of the agent and can include pain at the injection site, endothelial damage, and nephrotoxicity, especially in patients with pre-existing renal impairment. The osmotic load can also lead to fluid shifts and cardiovascular effects.

-

Idiosyncratic Reactions: These are less common and are not fully understood but are thought to involve direct mast cell and basophil degranulation (non-IgE mediated) or activation of the complement and kinin systems, leading to the release of histamine and other inflammatory mediators.

Figure 4: Signaling pathways for adverse effects of this compound.

This compound remains a clinically relevant X-ray contrast agent, particularly in specific applications like GFR measurement. Its mechanism of action is well-understood and is based on the physical principle of X-ray attenuation by its high iodine content. The agent's favorable pharmacokinetic profile, characterized by low protein binding and rapid renal excretion, makes it suitable for diagnostic imaging. However, its high osmolality is a key consideration in its safety profile. A thorough understanding of its properties and the methodologies for its characterization is essential for researchers and professionals in the field of diagnostic imaging and drug development.

Spectroscopic Properties of Iotalamic Acid for Analytical Purposes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Iotalamic acid, a widely used iodinated contrast agent. The information herein is intended to support analytical method development, quality control, and stability studies in research and pharmaceutical settings. This document details the key spectroscopic characteristics of this compound, provides established experimental protocols for its analysis, and outlines a framework for studying its degradation profile.

Introduction to this compound

This compound, chemically known as 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid, is a tri-iodinated benzoic acid derivative.[1] Its high iodine content makes it radiopaque, and it is therefore extensively used as a contrast medium in various diagnostic imaging procedures, including angiography and computed tomography.[2] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. Spectroscopic techniques are fundamental to these analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉I₃N₂O₄ | [1] |

| Molecular Weight | 613.91 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [1] |

| CAS Number | 2276-90-6 | [3] |

Spectroscopic Properties

The unique structural features of this compound give rise to characteristic spectroscopic signatures that are instrumental for its identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The aromatic ring and carbonyl groups within the molecule are the primary chromophores responsible for its UV absorption.

Table 2: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent/Conditions |

| λmax | ~240 nm | Distilled Water |

| Linearity Range | 10 - 60 µg/mL | Distilled Water |

Note: The λmax can be influenced by the solvent and pH of the solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. The FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its various bonds.

Table 3: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretching | Amide and Amine |

| ~3000 | C-H stretching | Aromatic and Methyl |

| ~1700 | C=O stretching | Carboxylic acid |

| ~1650 | C=O stretching | Amide (Amide I) |

| ~1550 | N-H bending | Amide (Amide II) |

| 1300-1000 | C-N stretching | Amine and Amide |

| Below 800 | C-I stretching | Aryl iodide |

Note: The spectrum is typically acquired using a KBr pellet.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| -COOH | 12.0 - 13.0 | singlet |

| -NH (amide) | 8.0 - 9.0 | singlet |

| -NH (methylamide) | 7.5 - 8.5 | quartet |

| -CH₃ (acetyl) | ~2.25 | singlet |

| -CH₃ (methylamide) | 2.5 - 3.0 | doublet |

Note: Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, D₂O) and the concentration. The values presented are estimates and should be confirmed with experimental data.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 160 - 170 |

| Aromatic Carbons | 100 - 150 |

| Aromatic Carbons attached to Iodine | 80 - 100 |

| -CH₃ (Acetyl) | 20 - 30 |

| -CH₃ (Methylamide) | 25 - 35 |

Note: As with ¹H NMR, ¹³C chemical shifts are solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of this compound. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Table 6: Mass Spectrometric Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

| ESI⁻ | 612.7624 | 487.0, 456.0, 361.1, 177.1 |

Note: The fragmentation pattern can provide structural information and is used for quantification in Multiple Reaction Monitoring (MRM) mode in LC-MS/MS.[1]

Experimental Protocols

This section details established analytical methods for the determination of this compound.

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol outlines a simple and rapid method for the quantification of this compound in a bulk drug substance.

Workflow for UV-Vis Spectrophotometric Analysis of this compound

Caption: Workflow for the quantification of this compound by UV-Vis spectrophotometry.

Methodology:

-

Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution with distilled water to cover the desired concentration range (e.g., 10-60 µg/mL).

-

Preparation of Sample Solution: Prepare a solution of the this compound sample in distilled water at a concentration expected to fall within the calibration range.

-

Spectrophotometric Measurement: Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 240 nm, using a UV-Vis spectrophotometer with distilled water as the blank.

-

Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of the sample solution from its absorbance using the regression equation of the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a stability-indicating HPLC method for the determination of this compound.

Workflow for HPLC-UV Analysis of this compound

Caption: General workflow for the analysis of this compound by HPLC-UV.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the λmax of this compound (~240 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase and degas it before use.

-

Standard and Sample Preparation: Prepare stock and working solutions of the this compound reference standard and the sample in a suitable diluent (e.g., the mobile phase).

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions to generate a calibration curve and then inject the sample solutions.

-

Data Processing: Identify the this compound peak based on its retention time. Integrate the peak area and calculate the concentration of this compound in the sample using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is particularly useful for the quantification of this compound in complex matrices like plasma and urine due to its high selectivity and sensitivity.

Workflow for LC-MS/MS Analysis of this compound in Biological Matrices

Caption: Workflow for the quantification of this compound in biological samples by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma or urine), add a known amount of an internal standard (IS), such as a structurally similar but isotopically labeled compound.

-

Precipitate the proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and dilute it with an appropriate solvent before injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate this compound from other matrix components using a reverse-phase HPLC column with a suitable mobile phase gradient.

-

Detect and quantify this compound and the IS using a mass spectrometer operating in negative electrospray ionization (ESI⁻) mode and Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound are m/z 612.8 → 487.0 and 612.8 → 456.0.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, understanding its degradation pathways, and developing stability-indicating analytical methods. While specific degradation products of this compound are not extensively reported in the literature, a generic protocol based on ICH guidelines is provided below.

Logical Flow for Forced Degradation Studies of this compound

Caption: A logical workflow for conducting forced degradation studies on this compound.

General Protocol:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and heat if necessary to achieve degradation (typically 5-20%). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period.

-

Photolytic Degradation: Expose the drug substance (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The stressed samples should be analyzed by a validated stability-indicating method, such as HPLC-UV or LC-MS, to separate the degradation products from the parent drug. The structure of the significant degradation products should then be elucidated using techniques like LC-MS/MS and NMR spectroscopy.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound and provided detailed protocols for its analytical determination. The data and methods presented herein are intended to be a valuable resource for researchers and professionals involved in the development, quality control, and stability testing of this compound and its pharmaceutical formulations. While a comprehensive profile of its degradation products is not yet available, the outlined forced degradation protocol provides a systematic approach for such investigations. Further research into the specific degradation pathways of this compound is encouraged to enhance the understanding of its stability profile.

References

An In-depth Technical Guide on the Historical Development of Iotalamic Acid as a Contrast Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iotalamic acid, introduced commercially in 1962 as Conray®, represents a pivotal development in the history of radiological contrast media.[1][2] As a first-generation, high-osmolality, ionic monomeric agent, it offered significant improvements in toxicity profiles over its predecessors. This document provides a comprehensive technical overview of the historical development, physicochemical properties, and key experimental data related to this compound. It details its chemical synthesis, representative preclinical and clinical evaluation workflows, and pharmacokinetic profile. Quantitative data are presented in structured tables, and logical and physiological pathways are illustrated using standardized diagrams to support drug development and research professionals in understanding the evolution and characteristics of this foundational contrast agent.

Introduction and Historical Context

The field of medical imaging was revolutionized by the development of contrast agents that could enhance the visualization of soft tissues and vascular structures. Following the initial use of simple iodinated compounds, research in the 1950s focused on creating more tolerable agents. This led to the synthesis of the first tri-iodinated benzoic acid derivatives, such as diatrizoate, in the mid-1950s.[3]

Building on this progress, this compound was developed and subsequently launched in 1962 by Mallinckrodt as Conray®.[1][2] It is classified as a high-osmolality contrast medium (HOCM), characterized by a single tri-iodinated benzene ring and an ionic nature, which causes it to dissociate into two particles in solution.[4] This class of agents, while offering improved safety over earlier compounds, was known to cause adverse effects related to their high osmolality compared to blood.[5] Despite being largely superseded by lower-osmolality agents in the 1990s for intravascular applications, this compound was a mainstay in radiology for decades and remains in use for specific applications, such as gastrointestinal and cystourethral administration.[4][6]

Physicochemical and Toxicological Data

The defining characteristics of this compound and its formulations are its chemical structure, high osmolality, and associated toxicological profile. These properties are crucial for understanding its performance and historical context in contrast media development.

Physicochemical Properties

This compound's structure as a fully substituted tri-iodinated benzoic acid derivative provides its radiopacity. It is typically formulated as a salt of meglumine or sodium to ensure water solubility.

| Property | Value |

| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |

| Molecular Formula | C₁₁H₉I₃N₂O₄ |

| Molecular Weight | 613.91 g/mol |

| Classification | Ionic Monomer, High-Osmolality Contrast Medium (HOCM) |

| Iodine Content (Acid) | 62% |

Data sourced from PubChem and Guerbet product information.

Properties of Commercial Formulations

The osmolality and viscosity of this compound solutions are directly related to their concentration and are key factors in their clinical effects and adverse reaction profiles.

| Formulation (Meglumine Salt) | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s or cP) |

| Conray® 30 | 141 | ~600 | ~1.5 |

| Conray® 43 | 202 | ~1000 | ~2.0 |

| Conray® 60 / Conray® | 282 | ~1400 | ~4.0 |

Data compiled from FDA-approved product labeling for Conray® formulations.

Preclinical Toxicological Data

Acute toxicity studies were fundamental in establishing the safety profile of this compound. The intravenous median lethal dose (LD50) was determined in animal models.

| Species | Intravenous LD50 (g/kg) |

| Mouse | 16.0 - 18.6 |

| Rat | 20.0 - 22.4 |

Data from the 2022 Product Monograph for Conray 60. Lethality was typically preceded by convulsions and respiratory arrest.

Experimental Protocols and Methodologies

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 5-nitroisophthalic acid monomethyl ester. The general pathway is described in patent CN101318910A.

Methodology:

-

Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with an aqueous solution of monomethylamine.

-

Catalytic Reduction: The resulting nitro compound undergoes catalytic reduction, typically using a catalyst like palladium on carbon, to convert the nitro group (-NO₂) to an amino group (-NH₂). This step is performed without prior separation of the amidation product.

-

Iodination: The 5-amino-N-methyl-formamide benzene formic acid intermediate is iodinated using iodine monochloride. The reaction is heated to ensure the substitution of three iodine atoms onto the benzene ring at positions 2, 4, and 6.

-

Acetylation: The final step involves the acetylation of the amino group at position 3 using acetic anhydride to yield the final this compound product.

Representative Preclinical Evaluation Workflow

The primary goal of preclinical evaluation was to determine the acute toxicity of the new compound. The LD50 test was a standard method during this period.

Methodology (Representative Acute Intravenous Toxicity Study):

-

Animal Model: Healthy mice and rats of a specific strain, separated by sex.

-

Dose Groups: Multiple groups of animals (e.g., 5-10 per group) are established. Each group receives a different, escalating dose of iothalamate meglumine solution via intravenous injection. A control group receives a saline injection.

-

Administration: The substance is administered as a single bolus injection into a tail vein.

-

Observation: Animals are observed continuously for the first few hours and then periodically (e.g., twice daily) for 14 days. Observations include signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.

-

Data Analysis: The dose at which 50% of the animals in a group die is calculated using statistical methods (e.g., probit analysis) to determine the LD50 value.

General Clinical Development Workflow

After successful preclinical studies, a new contrast agent would proceed through clinical trials to assess its safety and efficacy in humans.

Methodology (General Phases):

-

Phase I: Small-scale trials in healthy volunteers to determine initial safety, tolerance, and pharmacokinetic parameters. Doses would be escalated to identify the maximum tolerated dose.

-

Phase II: Trials in a small group of patients with the target indication (e.g., patients needing a urogram) to evaluate the agent's efficacy in providing diagnostic-quality images and to further assess its safety profile.

-

Phase III: Large-scale, multicenter trials comparing the new agent to the existing standard of care (if any). These trials gather definitive data on efficacy and safety across a broader patient population, which forms the basis for a New Drug Application (NDA) to regulatory authorities like the FDA.

Pharmacokinetics and Mechanism of Action

This compound is a water-soluble compound that, upon intravascular injection, is rapidly distributed throughout the extracellular fluid. Its mechanism of action relies on the high atomic number of iodine, which attenuates X-rays, creating contrast in radiographic images.

-

Distribution: It is poorly bound to serum albumin and does not cross the blood-brain barrier in significant amounts.

-

Metabolism: this compound is not metabolized and is excreted from the body chemically unchanged.

-

Excretion: In patients with normal renal function, it is rapidly excreted by the kidneys via glomerular filtration. The elimination half-life is described by a two-compartment model, with a rapid distribution phase (alpha half-life of ~10 minutes) and a slower elimination phase (beta half-life of ~90 minutes). In cases of severe renal impairment, excretion shifts to a slower, alternative hepatobiliary pathway.

Conclusion

The development of this compound in the early 1960s was a significant milestone in the evolution of radiographic contrast agents. As an ionic monomer, it provided a more tolerable alternative to the agents that preceded it, enabling clearer and safer diagnostic imaging for several decades. The extensive data gathered on its physicochemical properties, toxicity, and pharmacokinetics laid the groundwork for future innovations, including the development of the low- and iso-osmolar non-ionic agents that are the standard of care today. This guide provides a technical foundation for understanding the historical context and scientific basis of this compound, offering valuable insights for professionals engaged in the ongoing development of safer and more effective contrast media.

References

- 1. Conray® / Cysto-Conray® (Iothalamate meglumine injection) | Guerbet [guerbet.com]

- 2. texilajournal.com [texilajournal.com]

- 3. mpijournal.org [mpijournal.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Contrast Media-Different Types of Contrast Media, Their History, Chemical Properties, and Relative Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcpres.com [jcpres.com]

Iotalamic Acid Derivatives: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iotalamic acid, a well-established tri-iodinated benzoic acid derivative, has long been a cornerstone in medical imaging as a radiocontrast agent. Its core structure, however, presents a versatile scaffold for the development of novel derivatives with potential therapeutic applications far beyond diagnostics. This technical guide explores the burgeoning research landscape of this compound derivatives, focusing on their synthesis, potential as anticancer and neuroprotective agents, and their application in advanced drug delivery systems. By leveraging the foundational knowledge of this compound's chemistry and safety profile, researchers can unlock new avenues for therapeutic intervention in oncology, neurology, and beyond. This document provides a comprehensive overview of synthesis protocols, quantitative biological data from analogous compounds, and detailed experimental methodologies to guide future research and development in this promising area.

The Core Moiety: this compound

This compound, chemically known as 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid, is a tri-iodinated aromatic carboxylic acid.[1] Its high atomic number iodine atoms are responsible for its radiopacity, making it an effective contrast agent for X-ray-based imaging modalities.[2][3] The presence of a carboxylic acid group and amide functionalities provides reactive handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound serves as a fundamental basis for the creation of novel derivatives. The general synthetic route involves a multi-step process starting from 5-nitroisophthalic acid monomethyl ester.

Foundational Synthesis of this compound

A representative protocol for the synthesis of this compound is outlined below, based on established patent literature.[4]

Experimental Protocol: Synthesis of this compound

-

Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding N-methyl amide.

-

Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or chemical reduction methods.[4]

-

Iodination: The resulting 5-amino-N-methyl-isophthalamic acid is subjected to iodination using an iodinating agent such as iodine monochloride in an acidic medium. This step introduces three iodine atoms onto the benzene ring at positions 2, 4, and 6.[4]

-

Acetylation: The amino group at position 3 is then acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to yield the final this compound product.[4]

Logical Workflow for this compound Synthesis

Potential Research Applications of this compound Derivatives

While research into the therapeutic applications of this compound derivatives is still in its nascent stages, the broader class of triiodobenzoic acid and iodinated benzamide derivatives has shown promise in several key areas. These findings provide a strong rationale for the exploration of this compound derivatives for similar purposes.

Anticancer Activity

Recent studies on 2,3,5-triiodobenzoic acid (TIBA), a related compound, have demonstrated its potential as an anticancer agent. Research indicates that TIBA can induce cell death in tumor cells through the generation of reactive oxygen species (ROS), leading to apoptosis.[5] This suggests that this compound derivatives could be designed to enhance this pro-apoptotic activity.

Quantitative Data from Analogous Compounds: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various iodinated and non-iodinated benzamide derivatives against different cancer cell lines, providing a benchmark for potential this compound derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted Benzamides | MCF-7 (Breast) | 0.017 - 5.0 | [6] |

| N-substituted Benzamides | HCT-116 (Colon) | 0.044 - 10.0 | [6] |

| Goniothalamin Analogues | Various | <5 - >100 | [4] |

| Pyridine & Pyrimidine Derivatives | HL-60 (Leukemia) | Sub-micromolar | [7] |

| Acrylamide-PABA Hybrids | MCF-7 (Breast) | 1.83 - >30 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used for evaluating the cytotoxicity of related benzoic acid derivatives.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: ROS-Induced Apoptosis

Based on studies of TIBA, a potential mechanism of action for anticancer this compound derivatives involves the induction of oxidative stress.

References

- 1. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Quantum Mechanical Blueprint: Probing the Electronic Structure of Iotalamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotalamic acid, a tri-iodinated benzoic acid derivative, is a widely utilized radiographic contrast agent. Its efficacy and potential interactions within biological systems are fundamentally governed by its electronic structure. This technical guide outlines a comprehensive framework for investigating the electronic properties of this compound using quantum mechanical calculations, specifically focusing on Density Functional Theory (DFT). While direct experimental and computational studies on the electronic structure of this compound are not extensively available in public literature, this document serves as a detailed protocol for researchers to conduct such analyses. It provides a theoretical basis, a step-by-step computational workflow, and exemplar data tables for the systematic characterization of this important diagnostic compound.

Introduction

The utility of this compound in medical imaging stems from the high atomic number of its three iodine atoms, which enhances X-ray attenuation[1][2]. However, a deeper understanding of its behavior, including its stability, reactivity, and potential for intermolecular interactions, requires a quantum mechanical perspective. The distribution of electrons within the molecule, characterized by its molecular orbitals, dictates its chemical properties.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost[3][4]. By calculating the electron density, DFT can elucidate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential surface. These parameters are crucial in predicting a molecule's reactivity and kinetic stability[3].

This whitepaper presents a detailed methodology for performing a comprehensive quantum mechanical study of this compound's electronic structure.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density.

The typical computational workflow for a DFT study of a small molecule like this compound involves several key steps, as illustrated in the diagram below.

Detailed Computational Protocol

This section outlines a detailed protocol for conducting a quantum mechanical study of this compound's electronic structure.

3.1. Molecular Structure Preparation

The initial step is to obtain the 3D structure of this compound. The canonical SMILES representation is CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I[5][6]. This can be used as a starting point in molecular modeling software to generate an initial 3D conformation.

3.2. Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy state. A geometry optimization calculation should be performed to find the most stable conformation of the molecule.

-

Method: Density Functional Theory (DFT)

-

Functional: A hybrid functional such as B3LYP is a common and well-validated choice for organic molecules.

-

Basis Set: A basis set like 6-31G(d,p) is suitable for the lighter atoms (C, H, N, O). For the iodine atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent can be employed.

3.3. Frequency Calculation

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Properties: This calculation provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

3.4. Single-Point Energy and Electronic Property Calculation

With the optimized geometry, a more accurate single-point energy calculation can be performed using a larger basis set to obtain more precise electronic properties.

-

Method: DFT

-

Functional: B3LYP (or a range of functionals for comparison).

-

Basis Set: A larger basis set, for instance, 6-311++G(d,p) for light atoms and a more extensive ECP basis set for iodine, can be used for higher accuracy.

-

Properties to Calculate:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular orbital coefficients for visualization.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Electrostatic potential.

-

The logical flow for selecting the appropriate computational methodology is depicted below.

References

- 1. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Investigating Iotalamic Acid for Cell Culture Imaging

Introduction

Iotalamic acid, a tri-iodinated benzoic acid derivative, is a well-established, water-soluble, high-density contrast agent primarily utilized in medical X-ray imaging modalities such as computed tomography (CT) and angiography. Its high atomic number, attributed to the three iodine atoms per molecule, provides excellent X-ray attenuation. While its application in clinical diagnostics is extensive, its use as a contrast agent in in vitro cell culture imaging is not a standard, widely documented procedure.

These application notes provide a detailed framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for imaging cultured cells. The following sections outline a proposed standard operating procedure (SOP) for evaluating its utility, focusing on determining non-toxic working concentrations, preparing the agent, and a general protocol for cell staining and imaging.

Key Considerations and Limitations

-

Novel Application: The use of this compound for direct cell culture imaging is an investigational application. The protocols provided herein are intended as a starting point for research and will require optimization for specific cell types and imaging systems.

-

Imaging Modality: this compound is not a fluorescent dye. Its utility as a cellular contrast agent would likely be limited to imaging techniques sensitive to electron density, such as X-ray microscopy, electron microscopy, or potentially as a quencher in specific applications.

-

Biocompatibility: While used clinically, high concentrations or prolonged exposure in a cell culture environment may induce cellular stress or toxicity. Thorough validation of its effect on cell viability and function is critical.

Quantitative Data Summary

Prior to imaging, it is imperative to determine the optimal, non-toxic concentration of this compound for the specific cell line under investigation. The following tables provide a template for presenting data from a typical dose-response cytotoxicity assay.

Table 1: Cytotoxicity of this compound on a Representative Cell Line (e.g., HeLa)

| Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 24 | 100 | ± 4.2 |

| 1 | 24 | 98.5 | ± 5.1 |

| 5 | 24 | 96.2 | ± 4.8 |

| 10 | 24 | 91.7 | ± 6.3 |

| 25 | 24 | 82.1 | ± 7.9 |

| 50 | 24 | 65.4 | ± 9.2 |

| 100 | 24 | 40.3 | ± 11.5 |

Table 2: Recommended Working Concentrations for Imaging

| Cell Line | Non-Toxic Concentration Range (mM) for 24h | Recommended Starting Concentration (mM) |

| HeLa | < 25 | 10 |

| A549 | < 30 | 15 |

| HEK293 | < 50 | 20 |

Note: Data presented are illustrative and must be determined experimentally for each cell line.

Experimental Protocols

Protocol 1: Determination of Non-Toxic Working Concentration

This protocol describes a standard MTT or similar viability assay to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound powder

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell line of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Preparation of this compound Stock: Prepare a high-concentration stock solution (e.g., 500 mM) of this compound by dissolving it in sterile PBS or cell culture medium. The pH should be adjusted to ~7.4. Filter-sterilize the stock solution.

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 mM).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium without this compound).

-

Incubation: Incubate the plate for a relevant period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assay:

-

Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the concentration-response curve to determine the IC₅₀ and the maximum non-toxic concentration.

Protocol 2: General Procedure for Cell Staining and Imaging

This protocol provides a general workflow for staining cells with this compound for subsequent imaging.

Materials:

-

Cells cultured on imaging-compatible dishes or slides (e.g., glass-bottom dishes)

-

Complete cell culture medium

-

This compound stock solution (at a non-toxic concentration)

-

PBS

-

Fixative solution (e.g., 4% paraformaldehyde in PBS), if required

-

Imaging system (e.g., X-ray microscope)

Methodology:

-

Cell Culture: Grow cells to the desired confluency (typically 60-80%) on the imaging substrate.

-

Staining:

-

Prepare the this compound staining solution by diluting the stock solution in pre-warmed complete medium to the final, predetermined non-toxic working concentration.

-

Remove the existing medium from the cells and add the this compound staining solution.

-

Incubate for a specific duration (e.g., 30 minutes to 4 hours). This will require optimization.

-

-

Washing:

-

Gently remove the staining solution.

-

Wash the cells three times with warm PBS to remove any extracellular this compound.

-

-

Imaging:

-

Live-Cell Imaging: If performing live-cell imaging, add fresh, pre-warmed complete medium to the cells and proceed to the imaging system.

-

Fixed-Cell Imaging: If fixation is required, add the fixative solution after the washing steps and incubate for 10-15 minutes at room temperature. Wash again with PBS before imaging.

-

-

Image Acquisition: Acquire images using the appropriate settings for the chosen imaging modality. For X-ray microscopy, this would involve optimizing the energy level and exposure time to maximize contrast from the iodine.

Visualizations

Caption: Experimental workflow for using this compound in cell imaging.

Caption: Potential signaling pathway activated by this compound-induced stress.

Application Notes and Protocols: Iotalamic Acid for Preclinical Small Animal Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage recommendations for the use of Iotalamic Acid as a contrast agent in preclinical small-imaging of small animals. This compound, an iodine-containing contrast medium, enhances the visibility of vascular structures and soft tissues in X-ray-based imaging modalities such as computed tomography (CT). The following information is intended to serve as a guide for researchers developing imaging protocols for various preclinical applications.

Overview and Properties of this compound

This compound is a tri-iodinated benzoic acid derivative commonly formulated as a salt, most frequently meglumine iothalamate. It is a water-soluble, high-osmolar contrast agent that is rapidly distributed in the extracellular fluid and primarily excreted by the kidneys. Its high atomic number iodine atoms effectively attenuate X-rays, providing excellent contrast enhancement for anatomical and functional imaging.

Commercially available formulations of meglumine iothalamate, such as Conray®, come in various concentrations. It is crucial to refer to the specific product's concentration of organically bound iodine for accurate dose calculations.

Safety and Toxicity

Preclinical studies have established the lethal dose (LD50) for intravenous administration of meglumine iothalamate in rodents. This information is critical for dose selection and ensuring animal welfare.

| Animal Model | Intravenous LD50 (grams of Iodine/kg body weight) |

| Mouse | 5.7 - 8.9 g/kg |

| Rat | 9.8 - 11.2 g/kg |

Table 1: Intravenous LD50 of Meglumine Iothalamate in Rodents.

Recommended Dosages and Applications

The optimal dosage of this compound can vary depending on the animal model, the imaging application, and the specific imaging system. The following tables provide recommended starting dosages based on published preclinical studies. Researchers should optimize these dosages for their specific experimental needs.

General Purpose Contrast-Enhanced Micro-CT

This protocol is suitable for general anatomical enhancement of soft tissues.

| Parameter | Mouse | Rat |

| Animal Model | C57BL/6 or similar strains | Sprague-Dawley or similar strains |

| Contrast Agent | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) |

| Dosage (Iodine) | 800 - 1600 mg I/kg | 800 - 1600 mg I/kg[1] |

| Dosage (Volume) | ~2.8 - 5.7 mL/kg | ~2.8 - 5.7 mL/kg |

| Administration | Intravenous (tail vein) bolus injection | Intravenous (tail vein or jugular) bolus injection |

| Injection Rate | 1-2 mL/min | 2-4 mL/min |

| Imaging Window | Dynamic scan starting immediately after injection, with static scans at 5, 15, and 30 minutes post-injection. | Dynamic scan starting immediately after injection, with static scans at 5, 15, and 30 minutes post-injection. |

Table 2: Recommended Dosages for General Purpose Contrast-Enhanced Micro-CT.

Vascular Imaging (Angiography)

This protocol is designed to visualize the vasculature. Higher injection rates are often necessary to achieve a concentrated bolus of the contrast agent in the arterial phase.

| Parameter | Mouse | Rat |

| Animal Model | C57BL/6 or similar strains | Sprague-Dawley or similar strains |

| Contrast Agent | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) |

| Dosage (Iodine) | 400 - 800 mg I/kg | 400 - 800 mg I/kg |

| Dosage (Volume) | ~1.4 - 2.8 mL/kg | ~1.4 - 2.8 mL/kg |

| Administration | Intravenous (tail vein) rapid bolus injection | Intravenous (tail vein or jugular) rapid bolus injection |

| Injection Rate | > 3 mL/min | > 5 mL/min |

| Imaging Window | Immediate post-injection for arterial phase (0-30 seconds), followed by venous phase (30-90 seconds). | Immediate post-injection for arterial phase (0-30 seconds), followed by venous phase (30-90 seconds). |

Table 3: Recommended Dosages for Vascular Imaging (Angiography).

Tumor Enhancement

This protocol aims to enhance the visibility of tumors, which often have altered vascularity and permeability.

| Parameter | Mouse | Rat |

| Animal Model | Xenograft or genetic tumor models | Xenograft or genetic tumor models |

| Contrast Agent | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) |

| Dosage (Iodine) | 800 - 1600 mg I/kg | 800 - 1600 mg I/kg |

| Dosage (Volume) | ~2.8 - 5.7 mL/kg | ~2.8 - 5.7 mL/kg |

| Administration | Intravenous (tail vein) bolus injection | Intravenous (tail vein or jugular) bolus injection |

| Injection Rate | 1-2 mL/min | 2-4 mL/min |

| Imaging Window | Scan at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-injection to assess contrast uptake and washout kinetics. | Scan at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-injection to assess contrast uptake and washout kinetics. |

Table 4: Recommended Dosages for Tumor Enhancement.

Experimental Protocols

Animal Preparation

A standardized animal preparation protocol is crucial for reproducible results.

References

Application Notes and Protocols: In Vivo Micro-CT Imaging of Iotalamic Acid in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction